6-benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride
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Overview
Description
6-benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride is a heterocyclic compound that contains both pyridine and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride typically involves the reaction of 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine with benzyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature for several hours. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The double bonds in the pyridine and pyrimidine rings can participate in addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Addition Reactions: Catalysts such as palladium or platinum are often used in addition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound .
Scientific Research Applications
6-benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Similar structure but with additional chlorine atoms.
6-benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Contains fluorine atoms in addition to chlorine.
Uniqueness
6-benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H15Cl2N3 |
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Molecular Weight |
296.2 g/mol |
IUPAC Name |
6-benzyl-4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C14H14ClN3.ClH/c15-14-12-9-18(7-6-13(12)16-10-17-14)8-11-4-2-1-3-5-11;/h1-5,10H,6-9H2;1H |
InChI Key |
YVHKAZWKXHIUKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=CN=C2Cl)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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